

An In-depth Technical Guide to Methyl 4-iodobenzoate (C₈H₇IO₂)

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Compound of Interest		
Compound Name:	Methyl 4-iodobenzoate	
Cat. No.:	B147186	Get Quote

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Abstract

Methyl 4-iodobenzoate is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **methyl 4-iodobenzoate**. Detailed experimental protocols for its preparation and a key synthetic application, the Sonogashira coupling, are presented. Furthermore, this guide explores its role in the synthesis of biologically active molecules, with a specific focus on the side chain of the antifungal agent Anidulafungin. The mechanism of action of Anidulafungin, involving the inhibition of β-(1,3)-D-glucan synthase, is also detailed and visually represented.

Physicochemical Properties

Methyl 4-iodobenzoate is a white to pale pink crystalline solid at room temperature.[1][2] A summary of its key physicochemical properties is provided in Table 1.



Property	Value	Reference
Molecular Formula	C ₈ H ₇ IO ₂	[3]
Molecular Weight	262.04 g/mol	[3]
Appearance	White to pale pink crystalline powder	[2]
Melting Point	112-116 °C	[4]
Boiling Point	276.1 °C at 760 mmHg	[2]
Density	1.753 g/cm ³	[2]
Solubility	Insoluble in water	
CAS Number	619-44-3	[4]

Synthesis and Purification Synthesis via Fischer Esterification

Methyl 4-iodobenzoate is commonly synthesized through the Fischer esterification of 4-iodobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[5] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used.[6]

Experimental Protocol: Fischer Esterification of 4-Iodobenzoic Acid

- Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid (1.0 eq).
- Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The
 progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.



- Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water.
- Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 4iodobenzoate.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol: Recrystallization of Methyl 4-iodobenzoate

- Solvent Selection: Choose a suitable solvent or solvent system in which methyl 4iodobenzoate is sparingly soluble at room temperature but highly soluble at elevated
 temperatures (e.g., ethanol/water or methanol/water).
- Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated and then filtered hot to remove the charcoal.
- Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.



• Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Spectroscopic Data

The structure of **methyl 4-iodobenzoate** can be confirmed by various spectroscopic methods.

Technique	Key Data	
¹ H NMR	The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic protons will appear as two doublets in the range of δ 7.5-8.0 ppm, and the methyl protons will appear as a singlet around δ 3.9 ppm.	
¹³ C NMR	The carbon NMR spectrum will show signals for the carbonyl carbon (around 166 ppm), the aromatic carbons (in the range of 128-138 ppm), and the methyl carbon (around 52 ppm).	
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M^+) at $m/z = 262$, corresponding to the molecular weight of the compound.	

Synthetic Applications in Drug Discovery

Methyl 4-iodobenzoate is a valuable building block in the synthesis of various biologically active molecules and drug candidates. The presence of the iodo group allows for a range of cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to form new carboncarbon bonds.

Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

Experimental Protocol: Sonogashira Coupling of Methyl 4-iodobenzoate



- Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **methyl 4-iodobenzoate** (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
- Reagent Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
- Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
- Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired coupled product.



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A generalized workflow for the Sonogashira coupling reaction.

Role in the Synthesis of Anidulafungin Side Chain

A key application of aryl halides similar to **methyl 4-iodobenzoate** is in the synthesis of the side chain of the antifungal drug Anidulafungin. The synthesis involves a Suzuki coupling reaction of a 4-halogenated benzoic acid ester with a boronic acid derivative to construct the terphenyl core of the side chain.[8]



Biological Relevance: Anidulafungin and Its Mechanism of Action

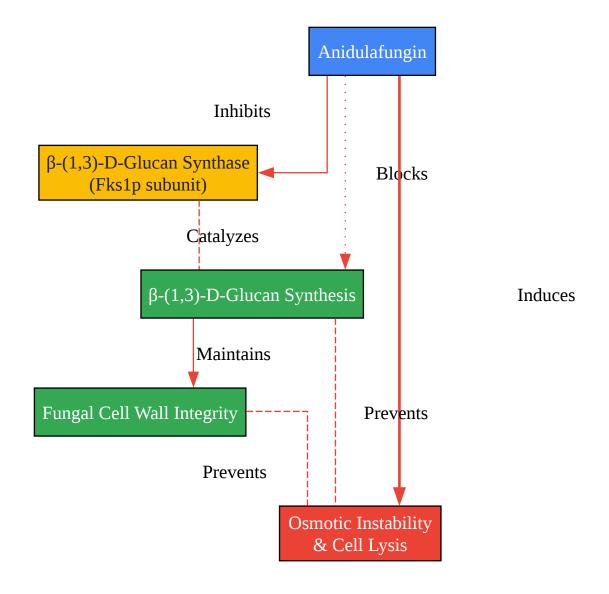
Anidulafungin is a potent antifungal agent belonging to the echinocandin class of drugs.[9] It is used to treat various Candida infections.[10]

Mechanism of Action: Inhibition of β -(1,3)-D-Glucan Synthase

The primary mechanism of action of Anidulafungin is the non-competitive inhibition of the enzyme β -(1,3)-D-glucan synthase.[11][12] This enzyme is essential for the synthesis of β -(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall that is absent in mammalian cells.[11]

The inhibition of β -(1,3)-D-glucan synthase leads to the depletion of glucan in the fungal cell wall. This disruption of cell wall integrity results in osmotic instability and ultimately cell lysis, leading to a fungicidal effect against most Candida species.[10]





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Mechanism of action of Anidulafungin via inhibition of β -(1,3)-D-glucan synthase.

Conclusion

Methyl 4-iodobenzoate is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its reactivity in cross-coupling reactions, such as the Sonogashira and Suzuki couplings, allows for the efficient construction of complex molecular architectures. The use of related structures in the synthesis of the antifungal agent Anidulafungin highlights the importance of such building blocks in modern drug discovery. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for researchers in the fields of chemistry and drug development.



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